molecular formula C24H15ClN2O5 B5130141 2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate

2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate

Cat. No.: B5130141
M. Wt: 446.8 g/mol
InChI Key: QOFRERHSCBYDLZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate is a complex organic compound that features a naphthalene core substituted with a benzoate group and a carbamoyl group attached to a chloronitrophenyl ring

Preparation Methods

The synthesis of 2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Carbamoylation: Formation of the carbamoyl group by reacting the chloronitrophenyl compound with an isocyanate.

    Esterification: The final step involves the esterification of the naphthalene core with benzoic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include:

  • 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates
  • 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

[2-[(4-chloro-3-nitrophenyl)carbamoyl]naphthalen-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c25-20-13-11-17(14-21(20)27(30)31)26-23(28)19-12-10-15-6-4-5-9-18(15)22(19)32-24(29)16-7-2-1-3-8-16/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRERHSCBYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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